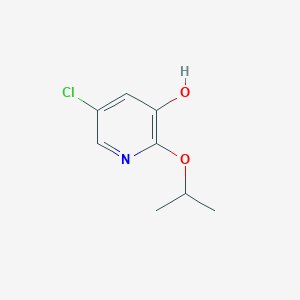

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

Description

Properties

IUPAC Name |

5-chloro-2-propan-2-yloxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHAJYZBZKKYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272756 | |

| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-18-2 | |

| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Preparation of 5-chloro-2,3-difluoropyridine :

- Starting from trichloropyridine derivatives, fluorination is achieved using fluorinating agents like cesium fluoride and potassium fluoride in polar aprotic solvents such as sulfolane and dimethyl sulfoxide (DMSO).

- This process involves chlorination of trichloropyridines with thionyl chloride, followed by fluorination at specific positions via nucleophilic substitution, as detailed in CN106008329A.

Hydroxylation at the 3-position :

- Hydroxylation can be achieved either through direct hydroxylation of the pyridine ring or via oxidation of a suitable precursor, often employing oxidizing agents like hydrogen peroxide or other mild oxidants under controlled conditions.

Preparation of the Propan-2-yloxy Group

The key to attaching the propan-2-yloxy moiety involves nucleophilic substitution reactions:

- Reactant : Propan-2-ol (isopropanol)

- Activation : Conversion of propan-2-ol to its corresponding alkoxide (e.g., using sodium hydride or potassium tert-butoxide)

- Reaction : Nucleophilic attack on the activated pyridine derivative bearing a good leaving group (such as fluoride or chloride) at the 2-position.

This step is often performed in polar aprotic solvents like DMSO or DMF at elevated temperatures (~100-150°C), facilitating the substitution.

Hydroxylation at the Pyridine 3-Position

Hydroxylation can be achieved through:

- Electrophilic hydroxylation using oxidants such as hydrogen peroxide in the presence of catalysts.

- Direct oxidation of a precursor with a hydroxyl group at the 3-position, such as a methyl or amino derivative, followed by oxidation to the hydroxyl.

Alternatively, if the hydroxyl group is introduced via a precursor, subsequent oxidation steps can be employed to convert methyl or amino groups into hydroxyl groups.

Summary of the Synthetic Route

Data Table: Preparation Methods Comparison

| Method | Starting Material | Key Reactions | Reagents | Yield (%) | Remarks |

|---|---|---|---|---|---|

| A | Trichloropyridine derivatives | Chlorination, fluorination, nucleophilic substitution | SOCl₂, CsF, KPF₆, propan-2-ol | ~90 | Suitable for industrial scale, high purity |

| B | 5-Chloro-2,3-difluoropyridine | Nucleophilic substitution, hydroxylation | Propan-2-ol, oxidants | 85-90 | Efficient, fewer steps |

Research Findings and Practical Considerations

Selectivity : The fluorination step is highly selective when using cesium fluoride and potassium fluoride in sulfolane, as demonstrated in CN106008329A, enabling precise substitution at desired positions.

Reaction Conditions : Elevated temperatures (~145°C) and controlled reaction times (around 17-19 hours) are critical for optimal yield and purity.

Industrial Feasibility : The process is scalable due to the simplicity of reagents and reaction conditions, with yields exceeding 90%, making it suitable for large-scale production.

Purification : Post-reaction purification typically involves distillation or chromatography to isolate the target compound with high purity (>99%).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.

Oxidation and reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to a methylene group.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.

Major Products Formed

Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 5-Chloro-2-(propan-2-yloxy)pyridin-3-one.

Reduction: 5-Chloro-2-(propan-2-yloxy)pyridin-3-methanol.

Esterification: 5-Chloro-2-(propan-2-yloxy)pyridin-3-yl esters.

Scientific Research Applications

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propan-2-yloxy group may play a role in binding to these targets, while the hydroxyl group could be involved in hydrogen bonding interactions .

Comparison with Similar Compounds

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

- Molecular Formula: C₇H₈ClNO₃ (MW: 189.60 g/mol)

- Key Features :

- Differs in the ether substituent: a 2-hydroxyethoxy group replaces the isopropoxy group.

- The hydroxyl group on the ethoxy side chain may enhance hydrophilicity compared to the isopropoxy variant.

- Commercial Availability : Priced at $500–$6,000 depending on quantity (1–25 g) .

2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol

- Molecular Formula: C₈H₉BrClNO (MW: 250.52 g/mol)

- Key Features :

- Substitution pattern includes bromine at position 5 and chlorine at position 2, with a tertiary alcohol (propan-2-ol) at position 3.

- The bromine atom increases molecular weight and may alter reactivity (e.g., higher electrophilicity for cross-coupling reactions).

- Commercial Availability : Sold at $330–$995 for 0.5–2.5 g quantities .

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- Molecular Formula: C₁₂H₁₀ClNO₂ (MW: 243.67 g/mol)

- Key Features :

- Incorporates a 4-chloro-2-methoxyphenyl substituent attached to the pyridine ring.

- The bulkier aromatic substituent could influence binding affinity in receptor-targeted applications.

- Applications: Potential use in pharmaceuticals or agrochemicals due to its hybrid aryl-pyridine structure .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Molecular Formula : C₁₂H₇Cl₃O₂ (MW: 289.54 g/mol)

- Key Features: A phenolic compound with a diphenyl ether backbone and three chlorine atoms. Broad-spectrum antimicrobial activity via enoyl reductase inhibition. Structural similarity lies in the halogenated aromatic system and ether linkage, but lacks the pyridine ring.

- Environmental Impact: Known for bioaccumulation and endocrine-disrupting effects, unlike the pyridine-based target compound .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Research Implications

- Bioactivity : The hydroxyl and halogen substituents in pyridine derivatives are critical for interactions with biological targets, such as enzymes or receptors. For example, the isopropoxy group in the target compound may improve lipid solubility compared to hydroxyethoxy analogs.

- Synthetic Utility : Bromine or iodine substituents (e.g., in and ) offer sites for further functionalization via cross-coupling reactions, whereas chlorine is less reactive but more cost-effective.

- Environmental and Safety Profiles : Unlike triclosan, the pyridine-based compounds lack documented ecological risks, making them preferable for certain applications .

Biological Activity

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10ClNO

- Molecular Weight : 175.63 g/mol

- Chemical Structure : The compound features a chlorine atom at the 5-position and a propan-2-yloxy group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial and fungal strains.

Antibacterial Activity

The compound was tested against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound's antibacterial activity is comparable to standard antibiotics such as amikacin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 μg/mL |

| Aspergillus niger | 32 μg/mL |

These results highlight the compound's effectiveness in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential metabolic processes. The presence of the hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors, while the chlorine atom could enhance lipophilicity, aiding in membrane penetration .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by Karunanidhi et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was found to exhibit a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an alternative to conventional antibiotics .

- Fungal Inhibition Assay : In another investigation, the compound was tested against clinical isolates of Candida species. The results indicated that it effectively inhibited yeast growth at low concentrations, suggesting its applicability in treating fungal infections .

Applications in Medicinal Chemistry and Agriculture

Due to its broad-spectrum antimicrobial activity, this compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound in drug development targeting resistant bacterial infections.

- Agriculture : As an active ingredient in fungicides and pesticides due to its efficacy against plant pathogens .

Q & A

Basic Research Question

- WGK Classification : Similar pyridin-3-ol derivatives are classified as WGK 3 (highly hazardous to water) .

- Protective Measures : Use fume hoods for synthesis, nitrile gloves, and eye protection.

- Waste Disposal : Neutralize acidic/basic residues before disposal and avoid release into aquatic systems .

How can researchers optimize reaction yields for scale-up synthesis?

Advanced Research Question

- DoE (Design of Experiments) : Screen parameters like temperature, solvent (DMF vs. THF), and catalyst loading.

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions.

- Microwave Irradiation : Reduces reaction time for NAS steps (e.g., from 24h to 2h) .

What are the challenges in characterizing tautomeric forms of pyridin-3-ol derivatives?

Advanced Research Question

Tautomerism between keto and enol forms can complicate spectral interpretation. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria.

- X-ray Crystallography : Resolve solid-state structures (e.g., enol dominance in crystalline phases) .

- IR Spectroscopy : Detect O-H stretches (~3200 cm⁻¹) and conjugated C=O (if keto form exists) .

How do steric effects from the isopropoxy group influence downstream reactivity?

Advanced Research Question

The bulky isopropoxy group at position 2 can:

- Hinder Electrophilic Attack : At adjacent positions (e.g., position 3) due to steric shielding.

- Direct Substitution : To less hindered positions (e.g., position 5) in coupling reactions.

- Modify Solubility : Increase lipophilicity, requiring polar aprotic solvents for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.